

# Physical and chemical properties of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

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## An In-depth Technical Guide to C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

For Researchers, Scientists, and Drug Development Professionals

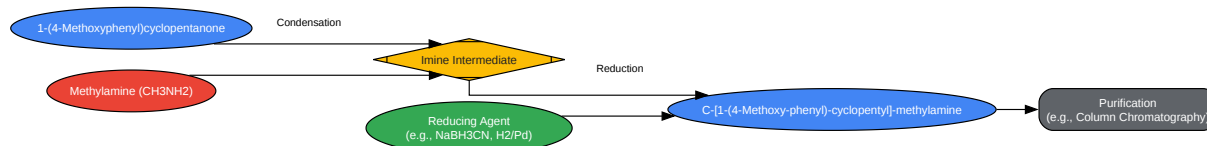
### Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine**, a versatile secondary amine with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and analytical science, this document offers insights into its synthesis, characterization, and key physicochemical parameters.

## Introduction and Molecular Overview

**C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine** is a unique molecular scaffold featuring a central quaternary carbon atom bonded to a cyclopentyl ring, a p-methoxyphenyl group, a methylaminomethyl moiety. This intricate three-dimensional structure presents intriguing possibilities for interaction with biological targets. The presence of a basic secondary amine group and a methoxy-substituted aromatic ring suggests its potential as a pharmacophore in the development of novel therapeutic agents.

Molecular Structure:



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Caption: Proposed synthetic workflow via reductive amination.

#### Step-by-Step Protocol (General Procedure):

- **Imine Formation:** To a solution of 1-(4-methoxyphenyl)cyclopentanone in a suitable solvent (e.g., methanol or ethanol), an excess of methylamine (as a solution in a compatible solvent or as a gas) is added. The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Reduction:** Once the imine formation is complete, a reducing agent is carefully added to the reaction mixture. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) is a common choice for this step as it selectively reduces the imine in the presence of the ketone. [1][2] Alternatively, catalytic hydrogenation (e.g., H<sub>2</sub> over Palladium on carbon) can be employed. The reaction is typically stirred at room temperature until the reduction is complete.
- **Work-up and Purification:** The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine**.

## Spectroscopic Characterization

The structural elucidation of **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methanamine** relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the known chemical shifts and fragmentation patterns of analogous structures.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide characteristic signals for each part of the molecule.

- **Aromatic Protons:** Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a para-substituted benzene ring.
- **Methoxy Protons:** A singlet at approximately 3.8 ppm corresponding to the three protons of the methoxy group.
- **Cyclopentyl Protons:** A series of multiplets in the upfield region (~1.5-2.0 ppm) arising from the ten protons of the cyclopentyl ring. [3]\* **Methanaminomethyl Protons:** A singlet or a closely coupled multiplet for the CH<sub>2</sub> group adjacent to the nitrogen, and a singlet or doublet for the N-CH<sub>3</sub> group. The N-H proton will likely appear as a broad singlet. The chemical shifts for these protons are expected in the range of 2.2-2.8 ppm. [4]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in their unique chemical environments.

- **Aromatic Carbons:** Signals in the range of 114-158 ppm. The carbon bearing the methoxy group will be the most downfield. [5][6]\* **Quaternary Carbon:** A signal for the central quaternary carbon, likely in the range of 40-50 ppm.
- **Cyclopentyl Carbons:** Several signals in the aliphatic region (~25-45 ppm). [3][7]\* **Methoxy Carbon:** A signal around 55 ppm. [6]\* **Methanaminomethyl Carbons:** Signals for the CH<sub>2</sub> and N-CH<sub>3</sub> carbons in the range of 30-50 ppm. [5]

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

- N-H Stretch: A weak to medium intensity band in the region of 3300-3500  $\text{cm}^{-1}$  characteristic of a secondary amine. [8][9]\* C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100  $\text{cm}^{-1}$ .
- C=C Stretch (Aromatic): Peaks around 1610 and 1510  $\text{cm}^{-1}$ .
- C-O Stretch (Ether): A strong band in the region of 1240-1260  $\text{cm}^{-1}$  for the aryl ether. [8]\* C-N Stretch: A medium to weak absorption in the 1020-1250  $\text{cm}^{-1}$  region. [9]

## Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would show a prominent protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  206.3. The fragmentation pattern would likely involve the loss of the methylamino group or cleavage of the cyclopentyl ring. Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the formation of a stable benzylic cation. [10][11][12][13][14]

## Analytical Methodologies

For the quantitative analysis and purity assessment of **C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine**, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

## High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. Given its basic nature, a column with good peak shape for amines, such as a C18 or a phenyl-hexyl column, should be used.

Illustrative HPLC Method Parameters:

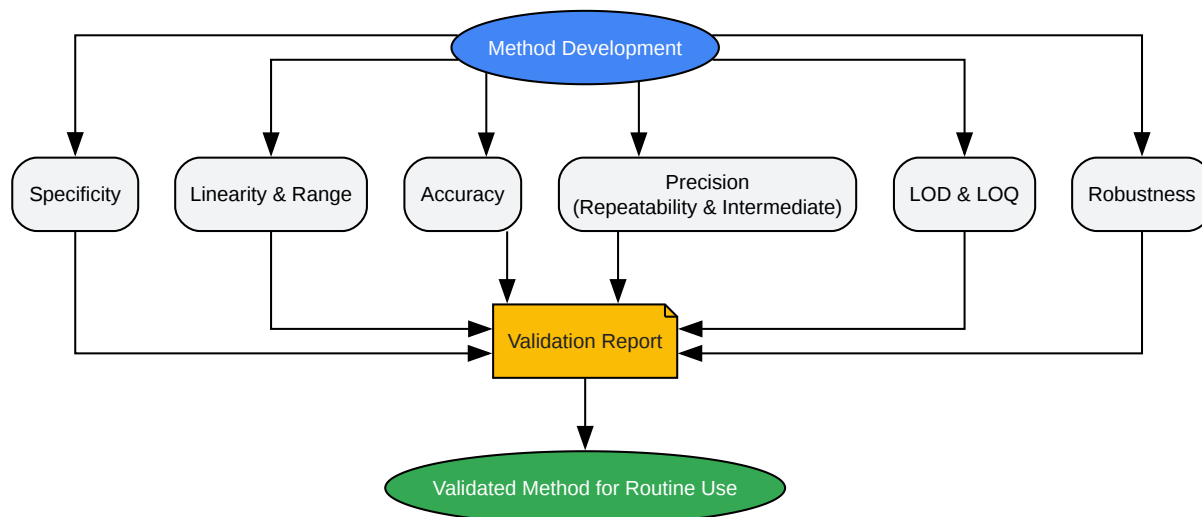
- Column: C18, 4.6 x 150 mm, 5  $\mu\text{m}$
- Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or ammonium formate buffer, pH 3-4) would be a good starting point.
- Flow Rate: 1.0 mL/min

- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore (likely around 225 nm and 275 nm).
- Injection Volume: 10  $\mu$ L
- Column Temperature: 30  $^{\circ}$ C

#### Method Validation:

Any analytical method used for quantitative purposes must be validated according to the International Council for Harmonisation (ICH) guidelines. [15][16][17][18][19]The validation would include the assessment of the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
- Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.



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Caption: Workflow for HPLC method validation according to ICH guidelines.

## Conclusion

**C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine** is a compound with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its core physical and chemical properties, a plausible synthetic route, and a framework for its analytical characterization. While some of the presented data are predictive due to the limited availability of experimental results, the information herein serves as a robust foundation for researchers and scientists working with this and structurally related molecules. Further experimental investigation is encouraged to validate and expand upon the knowledge presented in this technical guide.

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- To cite this document: BenchChem. [Physical and chemical properties of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583925#physical-and-chemical-properties-of-c-1-4-methoxy-phenyl-cyclopentyl-methylamine>]

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